

Application Notes and Protocols for Ajicure MY- 24 in Filament Winding

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ajicure MY-24 as a latent curing agent and accelerator in epoxy resin systems for filament winding applications. The following sections detail recommended dosages, experimental protocols for optimization, and a visual representation of the formulation workflow.

Data Presentation: Recommended Dosage and Curing Parameters

The recommended dosage of Ajicure MY-24 is dependent on its intended function within the epoxy system – either as a primary curing agent (hardener) or as an accelerator for other curing agents like dicyandiamide (DICY) or acid anhydrides. The following table summarizes the quantitative data for initial formulation development.



Role of Ajicure MY-24	Recommended Dosage (phr*)	Recommended Curing Temperature (°C)	Recommended Curing Time (minutes)	Key Characteristic s of Cured Product
Curing Agent (Hardener)	15 - 25[1]	80 - 120[2]	30 - 60[2][3]	High adhesive strength, superior physical properties.[1][3]
Accelerator	1 - 5[1][4]	100 - 120[2]	30 - 60[2]	Accelerates curing of DICY or acid anhydride systems.[2]

^{*}phr = parts per hundred resin by weight. The recommended dosage is for a liquid epoxy resin with an EEW (Epoxy Equivalent Weight) of 190.[1]

Experimental Protocols

To determine the optimal dosage of Ajicure MY-24 for a specific filament winding application, a systematic evaluation of different formulations is recommended. The following protocol outlines a general methodology for this process.

Objective: To determine the optimal concentration of Ajicure MY-24 that yields the desired balance of pot life, curing profile, and mechanical properties for a filament winding application.

Materials and Equipment:

- Liquid epoxy resin (e.g., Bisphenol A or Bisphenol F based)
- Ajicure MY-24 powder[3]
- Filament winding machine
- Reinforcing fibers (e.g., carbon, glass)
- Vacuum mixer or high-shear disperser[3]

Methodological & Application



- Rheometer for viscosity and pot life determination
- Differential Scanning Calorimeter (DSC) for cure characterization
- Mechanical testing equipment (e.g., for tensile and flexural strength)
- · Mandrel for filament winding
- · Curing oven

Procedure:

- Resin Preparation:
 - Pre-heat the epoxy resin to a temperature that facilitates mixing but does not initiate curing (typically 40-50°C).
 - Weigh the desired amount of epoxy resin into a mixing vessel.
- Dispersion of Ajicure MY-24:
 - Based on the intended function (hardener or accelerator), weigh the appropriate amount of Ajicure MY-24. For initial screening as a hardener, prepare formulations with 15, 20, and 25 phr. As an accelerator, prepare formulations with 1, 3, and 5 phr in combination with the primary curing agent.
 - Under vacuum, gradually add the Ajicure MY-24 powder to the epoxy resin while mixing at a moderate speed to ensure uniform dispersion and to avoid entrapping air.[3] Continue mixing until a homogenous mixture is achieved.
- Characterization of the Resin System:
 - Pot Life Determination: Measure the change in viscosity of the formulated resin over time at the intended processing temperature using a rheometer. The pot life is often defined as the time it takes for the initial viscosity to double.[5]
 - Cure Profile Analysis: Use DSC to determine the onset of cure, peak exotherm
 temperature, and the total heat of reaction for each formulation. This will help in optimizing



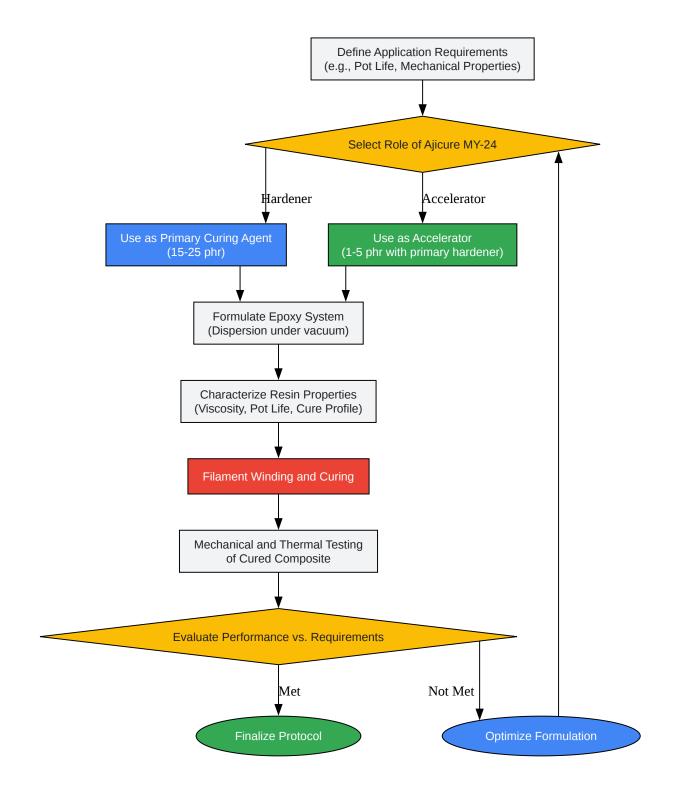
the curing cycle.

- Filament Winding and Curing:
 - Set up the filament winding machine with the appropriate mandrel and reinforcing fibers.
 - Impregnate the fibers with the formulated resin system.
 - Wind the impregnated fibers onto the mandrel according to the desired winding pattern and thickness.
 - Once winding is complete, place the wound mandrel in a curing oven.
 - Cure the composite part according to a defined curing schedule (e.g., 100°C for 60 minutes).[5][6] The curing schedule should be based on the DSC results.
- Post-Cure and Mechanical Testing:
 - After curing, allow the part to cool to room temperature before demolding.
 - Cut specimens from the cured composite part for mechanical testing (e.g., tensile strength, flexural strength, interlaminar shear strength) according to relevant ASTM or ISO standards.
- Data Analysis and Optimization:
 - Compare the pot life, curing characteristics, and mechanical properties of the different formulations.
 - Select the formulation that provides the best combination of processing characteristics and final part performance for your specific application.

Mandatory Visualization

The following diagram illustrates the logical workflow for formulating an epoxy resin system with Ajicure MY-24 for filament winding applications.





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Caption: Workflow for Ajicure MY-24 Formulation in Filament Winding.



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